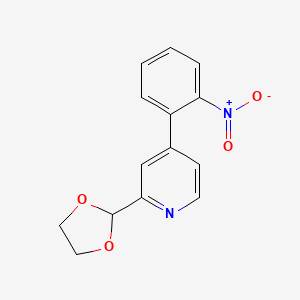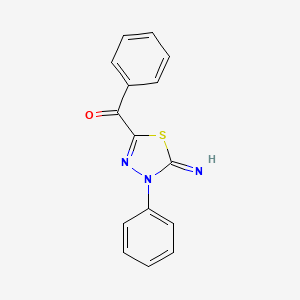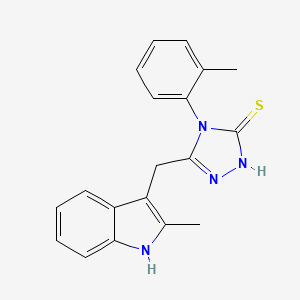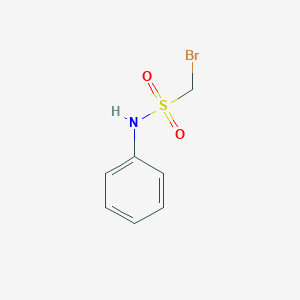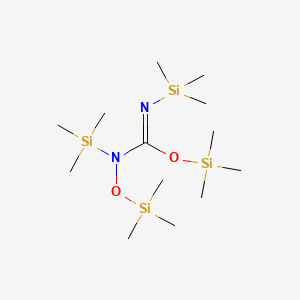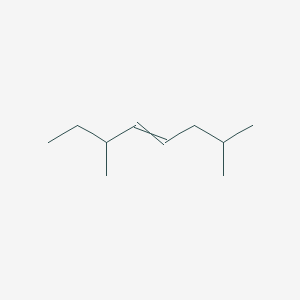
2,6-Dimethyloct-4-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyloct-4-ene is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is notable for its structural configuration, which includes two methyl groups attached to the second and sixth carbon atoms of the octene chain. The presence of the double bond at the fourth position further defines its chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dimethyloct-4-ene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 2,6-dimethylheptane with a suitable alkyl halide under the presence of a strong base. Another method includes the dehydrohalogenation of 2,6-dimethyl-4-chlorooctane using a strong base like potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic dehydrogenation of 2,6-dimethyloctane. This process typically requires high temperatures and the presence of a metal catalyst such as platinum or palladium to facilitate the removal of hydrogen atoms and the formation of the double bond.
化学反应分析
Types of Reactions: 2,6-Dimethyloct-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon can convert it to 2,6-dimethyloctane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2 or Br2) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: 2,6-Dimethyl-4-octanol, 2,6-dimethyl-4-octanone, or 2,6-dimethyl-4-octanoic acid.
Reduction: 2,6-Dimethyloctane.
Substitution: 2,6-Dimethyl-4,5-dichlorooctane or 2,6-dimethyl-4,5-dibromooctane.
科学研究应用
2,6-Dimethyloct-4-ene has several applications in scientific research:
Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of organic reactions.
Biology: It can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of 2,6-dimethyloct-4-ene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species during addition reactions. In oxidation reactions, the double bond is cleaved, leading to the formation of oxygenated products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
2,6-Dimethyloctane: Lacks the double bond, making it less reactive in addition reactions.
2,6-Dimethyl-4-octanol: Contains a hydroxyl group instead of a double bond, leading to different reactivity and applications.
2,6-Dimethyl-4-octanone: Contains a carbonyl group, making it more reactive in nucleophilic addition reactions.
Uniqueness: 2,6-Dimethyloct-4-ene is unique due to its specific structural configuration, which includes a double bond and two methyl groups. This configuration imparts distinct reactivity patterns and makes it a valuable compound for studying alkene chemistry and developing new synthetic methodologies.
属性
CAS 编号 |
52763-12-9 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC 名称 |
2,6-dimethyloct-4-ene |
InChI |
InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h6,8-10H,5,7H2,1-4H3 |
InChI 键 |
PBPBSFCZFRLBFJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C=CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)
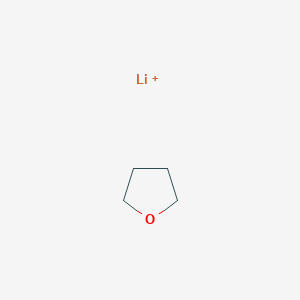

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)
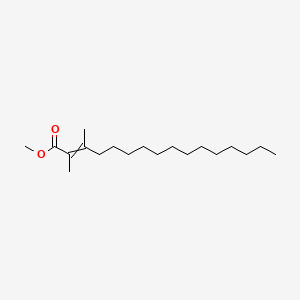
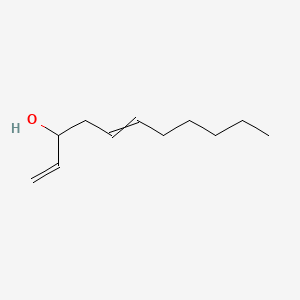

![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
